![molecular formula C17H18N2O5 B10877479 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is a complex organic compound that features a furan ring, an amide linkage, and a valine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine typically involves the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 2-aminobenzoic acid to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.
Coupling with Valine: The final step involves coupling the intermediate with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can be used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the study of enzyme-substrate interactions due to its amide linkage, which mimics peptide bonds. It can also serve as a model compound for studying the behavior of furan-containing peptides.
Medicine
This compound has potential applications in drug design and development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the valine residue can engage in hydrophobic interactions with protein surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)glycine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)alanine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)leucine
Uniqueness
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is unique due to the presence of the valine residue, which imparts specific steric and hydrophobic properties. This makes it distinct from other similar compounds that contain different amino acid residues. The furan ring also provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-10(2)14(17(22)23)19-15(20)11-6-3-4-7-12(11)18-16(21)13-8-5-9-24-13/h3-10,14H,1-2H3,(H,18,21)(H,19,20)(H,22,23) |
Clave InChI |
OZWZHLMZGHMSJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
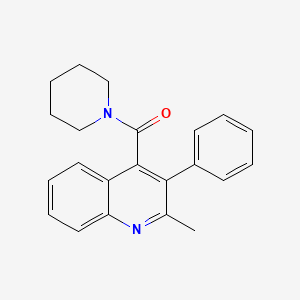
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
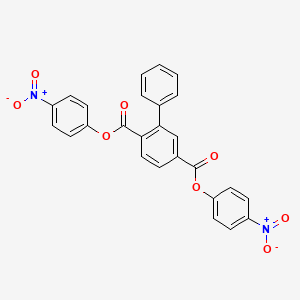
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
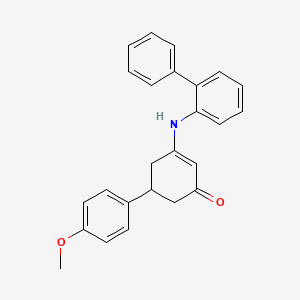
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
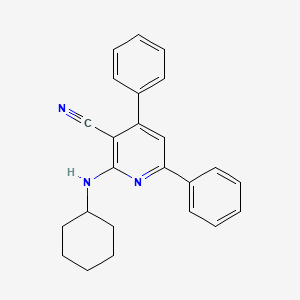
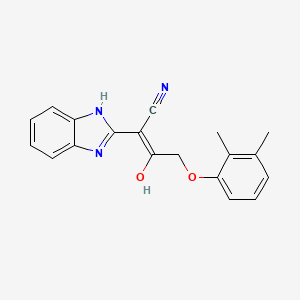
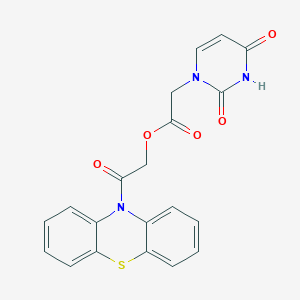
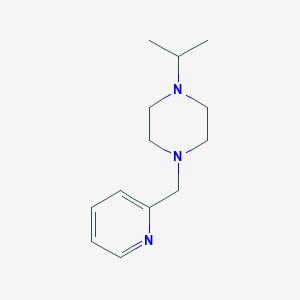
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
